Silane, dimethyl(pentafluorophenyl)-
Description
The Significance of Perfluorinated Aromatic Moieties in Organosilicon Compounds
The pentafluorophenyl (C₆F₅) group, a perfluorinated aromatic moiety, imparts a unique combination of electronic and steric effects when attached to a silicon atom. The strong electron-withdrawing nature of the C₆F₅ group significantly influences the reactivity of the silicon center, making it more electrophilic. This electronic perturbation can be harnessed in various chemical transformations. Furthermore, the C₆F₅ group can participate in non-covalent interactions, such as π-π stacking and halogen bonding, which are of interest in supramolecular chemistry and materials science. The presence of multiple fluorine atoms also enhances the thermal and oxidative stability of the molecule.
Overview of Research Trends in Silicon-Carbon Bond Chemistry
The chemistry of the silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry. Research in this area has evolved from the synthesis of simple alkyl and aryl silanes to the development of complex molecules with tailored functionalities. A significant trend is the activation and functionalization of Si-C bonds, often facilitated by the electronic influence of substituents on the silicon atom. The introduction of fluorinated groups, such as the pentafluorophenyl moiety, is a key strategy in modulating the reactivity of the Si-C bond, enabling novel synthetic methodologies.
Contextualization of Dimethyl(pentafluorophenyl)silane (B1366626) within Advanced Organosilicon Synthesis
Dimethyl(pentafluorophenyl)silane serves as a valuable building block in advanced organosilicon synthesis. Its structure combines the reactive Si-H bond with the electronically influential pentafluorophenyl group and two methyl groups. This combination makes it a versatile reagent for hydrosilylation reactions, where it can add across double and triple bonds to introduce the dimethyl(pentafluorophenyl)silyl group into organic molecules. The resulting products can then be further manipulated, taking advantage of the unique properties conferred by the fluorinated aryl group.
Historical Development of Perfluorinated Organosilane Studies
The study of organofluorine compounds has a rich history, with the unique properties of the carbon-fluorine bond recognized early on. The intersection of this field with organosilicon chemistry began to gain significant attention in the mid-20th century. Early work focused on the synthesis and characterization of simple fluoroalkyl and fluoroaryl silanes. The development of synthetic methods to introduce perfluorinated groups, such as the pentafluorophenyl moiety, onto silicon marked a significant milestone. These early studies laid the groundwork for the more complex and application-driven research seen today, where perfluorinated organosilanes are investigated for their potential in catalysis, materials science, and as specialized chemical reagents.
Chemical and Physical Properties
Dimethyl(pentafluorophenyl)silane is a liquid at room temperature with the following reported physical properties:
| Property | Value |
| CAS Number | 13888-77-2 |
| Molecular Formula | C₈H₇F₅Si |
| Molecular Weight | 226.22 g/mol |
| Boiling Point | 61-62 °C at 20 mm Hg researchgate.net |
| Density | 1.295 g/mL at 25 °C researchgate.net |
| Refractive Index (n²⁰/D) | 1.431 researchgate.net |
Synthesis and Characterization
While specific, detailed synthetic procedures for dimethyl(pentafluorophenyl)silane are not extensively documented in readily available literature, its synthesis can be inferred from established methods in organosilicon chemistry. A common route would involve the reaction of a pentafluorophenyl Grignard reagent or pentafluorophenyllithium with dimethylchlorosilane.
Plausible Synthetic Route:
C₆F₅MgBr + (CH₃)₂SiHCl → C₆F₅SiH(CH₃)₂ + MgBrCl
Characterization of the compound would rely on a combination of spectroscopic techniques.
Spectroscopic Data (Predicted and Inferred from Analogs)
¹H NMR: A characteristic multiplet in the region of the Si-H proton would be expected, along with a singlet for the two methyl groups attached to the silicon.
¹³C NMR: Signals for the methyl carbons would appear upfield. The carbons of the pentafluorophenyl ring would exhibit complex splitting patterns due to C-F coupling. The carbon attached to silicon would be identifiable by its characteristic chemical shift and potential coupling to silicon.
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing compounds containing the C₆F₅ group. Three distinct signals are expected for the ortho, meta, and para fluorine atoms, with characteristic chemical shifts and coupling constants. For similar compounds, these signals typically appear in the range of -130 to -170 ppm relative to CFCl₃.
²⁹Si NMR: The ²⁹Si NMR chemical shift would provide direct information about the electronic environment of the silicon atom. The strong electron-withdrawing effect of the pentafluorophenyl group would cause a downfield shift compared to analogous phenyl or alkyl silanes.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic bands for the Si-H stretch (typically around 2100-2200 cm⁻¹), C-H stretches of the methyl groups, and strong absorptions corresponding to the C-F stretching vibrations of the pentafluorophenyl ring.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of methyl groups and potentially rearrangement products involving the fluorine atoms.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPONAZITPQRYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Dimethyl Pentafluorophenyl Silane
Nucleophilic Reactions at the Silicon Center
The silicon atom in dimethyl(pentafluorophenyl)silane (B1366626) is susceptible to attack by various nucleophiles. The presence of the pentafluorophenyl group polarizes the silicon-hydride (Si-H) bond, making the silicon atom more electron-deficient and the hydride a better leaving group. This heightened reactivity is a central feature of the compound's chemistry. The general mechanism for nucleophilic substitution at silicon can proceed through a pentacoordinate intermediate, a pathway that is energetically more favorable for silicon than for carbon.
Dimethyl(pentafluorophenyl)silane readily reacts with alcohols and phenols to form the corresponding alkoxysilanes or silyl (B83357) ethers. This silylation reaction is a fundamental transformation for protecting hydroxyl groups in organic synthesis. The reaction involves the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the electrophilic silicon center, leading to the displacement of the hydride and the formation of a stable silicon-oxygen bond.
The general reaction can be represented as: (C₆F₅)(CH₃)₂SiH + R-OH → (C₆F₅)(CH₃)₂Si-OR + H₂
These reactions can be catalyzed by various agents, including Lewis acids like tris(pentafluorophenyl)borane (B72294), which activate the Si-H bond. thieme-connect.detrea.com The reaction with phenols proceeds similarly, yielding aryloxysilanes. The enhanced reactivity of dimethyl(pentafluorophenyl)silane allows these reactions to often proceed under mild conditions. thieme-connect.de
Table 1: Silylation of Alcohols and Phenols
| Nucleophile | Product | Product Class |
| Methanol (CH₃OH) | Dimethyl(methoxy)(pentafluorophenyl)silane | Alkoxysilane |
| Ethanol (C₂H₅OH) | Dimethyl(ethoxy)(pentafluorophenyl)silane | Alkoxysilane |
| Phenol (C₆H₅OH) | Dimethyl(pentafluorophenyl)(phenoxy)silane | Aryloxysilane |
| tert-Butanol ((CH₃)₃COH) | tert-Butoxydimethyl(pentafluorophenyl)silane | Alkoxysilane |
Siloxanes, which contain Si-O-Si linkages, can be formed through the condensation reactions of dimethyl(pentafluorophenyl)silane. This can occur via the reaction of the silane (B1218182) with a silanol (B1196071) (R₃SiOH), which may be formed in situ by the hydrolysis of a related silane.
A key synthetic route to polysiloxanes is the dehydrocarbon polycondensation between a dihydrosilane and a dialkoxysilane. core.ac.ukasau.ru While dimethyl(pentafluorophenyl)silane is a monofunctional hydrosilane, its reactivity provides a model for the behavior of difunctional analogues used in polymerization. For instance, the polycondensation of 1,4-bis(dimethylsilyl)benzene (B1337063) with a dialkoxysilane, often catalyzed by tris(pentafluorophenyl)borane, yields poly(silphenylene-siloxane)s. asau.ru This demonstrates the utility of the Si-H and Si-OR reaction in forming siloxane bonds, a process in which dimethyl(pentafluorophenyl)silane can be considered a model reactant.
The fundamental condensation step is: (C₆F₅)(CH₃)₂SiH + R₃SiOH → (C₆F₅)(CH₃)₂Si-O-SiR₃ + H₂
This type of reaction is foundational in silicone chemistry for building oligomeric and polymeric structures.
The reaction of dimethyl(pentafluorophenyl)silane with primary or secondary amines leads to the formation of silazanes, which are compounds containing a silicon-nitrogen bond. This reaction is analogous to the formation of silyl ethers, with the nitrogen atom of the amine acting as the nucleophile. The reaction results in the displacement of the hydride and the formation of a Si-N bond.
For example, the reaction with a secondary amine like diethylamine (B46881) would proceed as follows: (C₆F₅)(CH₃)₂SiH + (C₂H₅)₂NH → (C₆F₅)(CH₃)₂Si-N(C₂H₅)₂ + H₂
The product of this specific reaction, N,N-Diethyl-1,1-dimethyl-1-(pentafluorophenyl)silanamine, is a known compound, confirming the viability of this synthetic route. The electron-withdrawing pentafluorophenyl group facilitates the nucleophilic attack by the amine on the silicon center. This reactivity is crucial for the synthesis of various organosilicon compounds containing nitrogen.
The electrophilic silicon center of dimethyl(pentafluorophenyl)silane also reacts with other potent nucleophiles, such as organometallic reagents. Organolithium reagents, like n-butyllithium, can react with silanes. In the case of hydrosilanes, the reaction can lead to the deprotonation of the Si-H bond to form a silyllithium species, or nucleophilic substitution of a suitable leaving group. When a leaving group is present on the silicon, organolithium reagents can form a new silicon-carbon bond.
For example, in related systems, alkyllithium reagents attack the silicon center, displacing a halide or another leaving group. The reaction of dimethyl(pentafluorophenyl)silane with an organolithium reagent (R-Li) could potentially lead to the formation of a new Si-C bond with the elimination of lithium hydride, or deprotonation depending on the specific conditions and the nature of R.
Table 2: Reactivity with Various Nucleophiles
| Nucleophile Type | Example | Product Type |
| Alcohol | Methanol | Alkoxysilane |
| Amine | Diethylamine | Silazane |
| Silanol | Trimethylsilanol | Siloxane |
| Organometallic | n-Butyllithium | Alkylsilane (potential) |
Reactions Involving the Pentafluorophenyl Moiety
Beyond the reactivity at the silicon center, the pentafluorophenyl ring itself is an active site for chemical transformations, primarily due to its electron-deficient nature.
The pentafluorophenyl group is highly activated towards nucleophilic aromatic substitution (SₙAr). The five electron-withdrawing fluorine atoms make the aromatic ring highly electrophilic, allowing for the displacement of a fluoride (B91410) ion by a nucleophile. This reaction typically occurs at the para-position (the carbon atom opposite the silicon substituent) due to both steric accessibility and effective resonance stabilization of the intermediate Meisenheimer complex.
A classic example of this reaction is the interaction with sodium methoxide: (C₆F₅)(CH₃)₂SiH + NaOCH₃ → (p-CH₃O-C₆F₄)(CH₃)₂SiH + NaF
The reaction proceeds via an addition-elimination mechanism. The nucleophile (methoxide) attacks the carbon atom at the para-position, forming a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by the electron-withdrawing fluorine atoms and the silicon group. Aromatization is then restored by the elimination of a fluoride ion. A wide range of nucleophiles, including other alkoxides, amines, and thiolates, can participate in this reaction, making it a versatile method for functionalizing the aromatic ring of pentafluorophenylsilanes.
Electrophilic Reactions on the Fluorinated Aromatic System
The pentafluorophenyl (C₆F₅) group in dimethyl(pentafluorophenyl)silane is a highly electron-deficient aromatic system. This characteristic is due to the strong electron-withdrawing inductive effect of the five fluorine atoms. As a result, the π-electron system of the aromatic ring is significantly deactivated towards conventional electrophilic aromatic substitution (SₙAr) reactions. nih.gov Unlike typical aromatic compounds that readily undergo reactions such as nitration, halogenation, or Friedel-Crafts alkylation, the pentafluorophenyl ring in this silane is generally unreactive under standard electrophilic conditions.
Instead, the electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces one of the fluorine atoms. nih.gov This reactivity is opposite to that of non-fluorinated aromatic systems. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack, facilitating the substitution process. While electrophilic attack on the ring is disfavored, reactions involving the silicon center or the Si-H bond (if present) are more common pathways for this class of compounds.
Directed Ortho-Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, circumventing the limitations of classical electrophilic substitution. wikipedia.orgunblog.fr The technique relies on the presence of a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent (like n-butyllithium). wikipedia.orgbaranlab.org This coordination positions the base to deprotonate the nearest ortho-proton, generating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a variety of electrophiles, introducing a functional group specifically at the ortho position. wikipedia.org
While the dimethylsilyl group itself is not a classical DMG, heteroatom-containing substituents on the aromatic ring can serve this purpose. In the context of pentafluorophenyl systems, the extreme deactivation of the ring towards electrophiles makes DoM a particularly attractive, albeit challenging, method for C-H functionalization. The process involves a delicate balance, as the organolithium reagent must be basic enough to deprotonate an ortho C-H bond without engaging in nucleophilic attack on the silicon atom or the electron-deficient ring. Successful DoM on related fluorinated aromatics has been achieved, enabling the introduction of various functionalities that are otherwise difficult to install. uwindsor.caharvard.edu
Table 1: Key Principles of Directed Ortho-Metalation (DoM)
| Feature | Description |
|---|---|
| Directing Metalation Group (DMG) | A functional group with a heteroatom (e.g., -OMe, -CONR₂, -NR₂) that acts as a Lewis base. wikipedia.org |
| Organometallic Base | Typically a strong alkyllithium base such as n-BuLi or sec-BuLi. baranlab.org |
| Mechanism | The DMG coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position. wikipedia.org |
| Intermediate | A stabilized aryllithium species is formed. wikipedia.org |
| Functionalization | The aryllithium intermediate reacts with an electrophile (E+) to form a new C-E bond at the ortho position. |
| Advantage | Achieves high regioselectivity for ortho-substitution, which is often difficult with standard electrophilic aromatic substitution. wikipedia.org |
Reactivity with Carbonyl Compounds and Unsaturated Systems
Silylation of Aldehydes and Ketones under Catalytic Conditions
Dimethyl(pentafluorophenyl)silane, and related hydrosilanes, are effective reagents for the silylation of carbonyl compounds such as aldehydes and ketones. This reaction, which converts the C=O group into a silyl ether, typically requires a catalyst to proceed efficiently. A variety of catalysts can be employed, with Lewis acids being particularly common. mdpi.comnih.gov Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective metal-free catalyst for this transformation. mdpi.comnih.gov The reaction involves the addition of the silicon atom to the carbonyl oxygen and the hydride to the carbonyl carbon, resulting in a silyl ether product. mdpi.com The process is generally high-yielding and can be applied to a wide range of aromatic and aliphatic aldehydes and ketones. mdpi.comorganic-chemistry.org
The reactivity in these systems can be influenced by the electronic properties of the carbonyl compound. For instance, studies on related silanes have shown that the reaction rate can be dependent on the substituents on the aromatic ring of the ketone or aldehyde. mdpi.comosti.gov The choice of silane and catalyst allows for a mild and general method for the synthesis of silyl ethers, which are valuable protecting groups and intermediates in organic synthesis. mdpi.comnih.govrichmond.edu
Table 2: Representative Catalytic Silylation of Carbonyls with Hydrosilanes
| Carbonyl Substrate | Silane | Catalyst (mol%) | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Triphenylsilane | B(C₆F₅)₃ (2%) | Benzyloxytriphenylsilane | High |
| Acetophenone | Triphenylsilane | B(C₆F₅)₃ (2%) | (1-Phenylethoxy)triphenylsilane | High |
| p-Nitrobenzaldehyde | Triphenylsilane | B(C₆F₅)₃ (2%) | (4-Nitrobenzyloxy)triphenylsilane | High |
| Ethyl Benzoate | Triphenylsilane | B(C₆F₅)₃ (2%) | Silyl Acetal (B89532) Intermediate | - |
Data derived from studies on B(C₆F₅)₃-catalyzed reactions. mdpi.com
Hydrosilylation of C=C and C=N Bonds in the Presence of Catalysts
Hydrosilylation is a fundamental reaction involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon (C=C) or carbon-nitrogen (C=N) double bond. nih.gov This process is a highly efficient method for forming carbon-silicon or nitrogen-silicon bonds and requires the use of a catalyst. A broad spectrum of catalysts, ranging from precious metals like platinum and rhodium to earth-abundant metals like iron and nickel, can facilitate this transformation. rsc.orgnih.govnih.gov
For the hydrosilylation of alkenes (C=C), the reaction typically proceeds via an anti-Markovnikov addition, yielding the terminal silylalkane as the major product. nih.gov The regioselectivity can be influenced by the choice of catalyst and ligands. Similarly, the hydrosilylation of imines (C=N) is a powerful method for the synthesis of N-silylated amines, which can be subsequently hydrolyzed to yield the corresponding amines. researchgate.netchemistryviews.orgrsc.org In recent years, metal-free catalysis, particularly using frustrated Lewis pairs (FLPs) like systems based on tris(pentafluorophenyl)borane (B(C₆F₅)₃), has emerged as a viable alternative for activating the Si-H bond for addition to unsaturated systems. nih.govrsc.org
Mechanistic Pathways of Hydrosilylation and Silylation Reactions
The mechanisms of hydrosilylation and silylation are highly dependent on the catalyst employed. For transition metal-catalyzed hydrosilylation, particularly with platinum catalysts, the most widely accepted pathways are the Chalk-Harrod and the modified Chalk-Harrod mechanisms . nih.govmdpi.com
Chalk-Harrod Mechanism : This cycle involves:
Oxidative addition of the hydrosilane (R₃SiH) to the metal center.
Coordination of the alkene to the resulting metal-silyl-hydride complex.
Migratory insertion of the alkene into the metal-hydride bond.
Reductive elimination of the alkylsilane product, regenerating the catalyst. nih.govmdpi.com
Modified Chalk-Harrod Mechanism : This pathway differs in the insertion step, where the alkene inserts into the metal-silicon bond instead of the metal-hydride bond. nih.gov
For silylation of carbonyls and hydrosilylation reactions catalyzed by the strong Lewis acid B(C₆F₅)₃, a different, metal-free mechanism is operative. This pathway does not involve activation of the carbonyl or alkene. Instead, the borane (B79455) activates the silane. mdpi.comacs.org The process is believed to proceed through the formation of a frustrated Lewis pair (FLP) adduct, [H(R₃)Si---B(C₆F₅)₃], which leads to the generation of a highly electrophilic silylium-like species, [R₃Si⁺], and a hydridoborate anion, [HB(C₆F₅)₃⁻]. nih.govacs.org The silylium (B1239981) ion then coordinates to the oxygen of the carbonyl group (or the double bond), activating it for subsequent hydride delivery from the hydridoborate anion to complete the reduction. mdpi.comacs.org
Catalytic Roles in Organic Transformations
While dimethyl(pentafluorophenyl)silane primarily acts as a reagent (a stoichiometric reductant or silylating agent), it plays a crucial role as part of a catalytic system in various organic transformations. In conjunction with a true catalyst, such as tris(pentafluorophenyl)borane, it enables reductive processes that would otherwise require harsh conditions or metal hydrides. mdpi.comresearchgate.net
One significant application is in Group Transfer Polymerization (GTP) . A system comprising a hydrosilane like dimethylphenylsilane (B1631080) and B(C₆F₅)₃ can initiate the polymerization of alkyl methacrylates. rsc.org The process begins with the B(C₆F₅)₃-catalyzed 1,4-hydrosilylation of the methacrylate (B99206) monomer, which generates a silyl ketene (B1206846) acetal in situ. This silyl ketene acetal then acts as the initiator for the polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. rsc.org
Furthermore, the B(C₆F₅)₃/hydrosilane system is employed in the deoxygenation and reduction of various functional groups, including alcohols, ethers, and amides. mdpi.comnih.gov In these transformations, the silane serves as the stoichiometric source of hydride, while the borane acts as the catalyst to activate the Si-H bond. The unique reactivity of this system, driven by the formation of highly reactive silylium intermediates, provides a powerful tool for a range of reductive chemical transformations. nih.gov
Application of Tris(pentafluorophenyl)borane as a Lewis Acid Catalyst
Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃ or BCF, serves as a highly effective and versatile Lewis acid catalyst in reactions involving silanes like dimethyl(pentafluorophenyl)silane. gelest.comnih.gov Its strong Lewis acidic character stems from the electron-deficient boron center further intensified by the highly electron-withdrawing pentafluorophenyl groups. nih.gov Unlike traditional boron-based Lewis acids such as boron trichloride (B1173362) (BCl₃) and boron trifluoride (BF₃), B(C₆F₅)₃ exhibits greater stability, particularly in the presence of water, and broad functional group tolerance. gelest.comnih.gov
A primary application of this catalytic system is the activation of the silicon-hydride (Si-H) bond. nih.gov Instead of the canonical pathway where the Lewis acid activates a substrate (like a carbonyl group), B(C₆F₅)₃ preferentially interacts with the silane. nih.gov This interaction, or activation, primes the Si-H bond for heterolytic cleavage, facilitating the transfer of a hydride to an electrophilic substrate. nih.govmdpi.com This unique mechanism underpins its use in a wide array of reductive transformations. gelest.comnih.gov Spectroscopic evidence, including a characteristic color change and ¹⁹F-NMR analysis, has confirmed the formation of a borane-silane complex, providing direct proof of this activation pathway. nih.gov
Frustrated Lewis Pair Chemistry Involving Pentafluorophenylboranes and Silanes
The interaction between the sterically bulky tris(pentafluorophenyl)borane and a silane is a prime example of "Frustrated Lewis Pair" (FLP) chemistry. nih.gov An FLP consists of a Lewis acid and a Lewis base that, due to steric hindrance, are unable to form a classical dative covalent bond (an adduct). nih.gov This unquenched reactivity allows the pair to activate small molecules.
In this context, the large pentafluorophenyl groups on the borane prevent it from forming a stable adduct with the silane. nih.gov This "frustrated" combination results in a unique catalytic pathway where the borane activates the Si-H bond, making the hydride more nucleophilic and available for transfer reactions. nih.govmdpi.com This concept has significantly expanded the utility of B(C₆F₅)₃ beyond traditional Lewis acid catalysis, bridging the gap between organic and inorganic chemistry and enabling reactions like the metal-free hydrogenation of olefins. nih.gov The ortho-fluorine atoms on the borane's phenyl rings play a crucial role in stabilizing the strained Si-H-B complex, making this pathway energetically favorable compared to substrate activation. nih.gov
Hydride Transfer Reactions Mediated by Borane-Silane Systems
The fundamental process enabled by the B(C₆F₅)₃-silane system is the mediated transfer of a hydride ion (H⁻). mdpi.com B(C₆F₅)₃ is a potent enough Lewis acid to abstract a hydride from the silicon atom, forming an unstable hydridoborate anion, [(C₆F₅)₃BH]⁻, and a transient silylium cation. mdpi.com This intermediate ion pair is highly reactive, and the hydridoborate readily donates the H⁻ to another electrophilic center, such as the carbon atom of a carbonyl group or an imine. nih.govmdpi.com
Role in Reductive Functionalization of Organic Substrates (e.g., carbonyls, nitriles, thioamides)
The B(C₆F₅)₃/dimethyl(pentafluorophenyl)silane system is a powerful tool for the reductive functionalization of diverse organic substrates. nih.gov Its applications include the deoxygenation and reduction of carbonyls, imines, and nitriles, and more recently, the desulfurization of thioamides. nih.gov
Reduction of Carbonyls and Imines: Aryl aldehydes and ketones are effectively reduced to the corresponding silyl ethers in high yields using this system. nih.gov The reaction proceeds via the silane activation mechanism, leading to a silylium/hydridoborate ion pair that then reduces the carbonyl group. nih.gov Similarly, the reduction of imines is achieved through an analogous pathway involving a silyliminium/hydridoborate intermediate. nih.gov
Reductive Amination and Nitrile Reduction: The water tolerance of B(C₆F₅)₃ makes it uniquely capable of promoting reductive amination, a process that produces water as a byproduct and is often incompatible with other Lewis acids. nih.gov The system has also been demonstrated to be effective in the reduction of nitriles. nih.gov
Desulfurization of Thioamides: A significant application is the transition-metal-free desulfurization of thioamides to form amines. The catalytic system of B(C₆F₅)₃ and a silane selectively cleaves the carbon-sulfur double bond (C=S) under relatively mild conditions, providing good to excellent yields of the corresponding primary, secondary, and tertiary amines. This method offers a broad substrate scope and high chemoselectivity.
| Substrate Type | Silane Used (Example) | Product |
| Aldehydes (e.g., Benzaldehyde) | Triphenylsilane | Silyl Ether |
| Ketones (e.g., Acetophenone) | Triphenylsilane | Silyl Ether |
| Imines | Phenylsilane | Amine |
| Thioamides | Phenylsilane | Amine |
Influence of Steric and Electronic Factors on Catalytic Efficiency and Selectivity
Both steric and electronic factors of the substrate and the catalyst system play a critical role in the efficiency and selectivity of these reactions. nih.gov
Steric Effects: In the reduction of imines, the steric bulk of the substituent on the nitrogen atom significantly influences the reaction rate. nih.gov Larger substituents (e.g., tert-butyl) impede the formation of a stable complex between the imine and the borane catalyst. nih.gov This lack of complexation leaves the borane free to activate the silane, thus increasing the reaction rate. nih.gov Conversely, small substituents (e.g., methyl) allow for strong complex formation, sequestering the catalyst and inhibiting the reduction. nih.gov
Electronic Effects: The electronic nature of the substrate is also crucial. For the reduction of aromatic aldehydes and ketones, substrates with electron-withdrawing groups (e.g., p-nitro) often exhibit higher reaction rates. nih.gov In imine reduction, powerful electron-withdrawing groups on the nitrogen (like SO₂Ph) prevent imine-borane complexation, leading to faster reductions. nih.gov The Lewis acidity of the borane catalyst itself is a key parameter; more Lewis acidic boranes are required for the activation and hydrosilylation of less reactive substrates like alkenes and alkynes, whereas ketones and ketimines can be reduced with weaker Lewis acids. nih.gov
Reactions with Halogenating Agents
Reactions with Bromine Pentafluoride
Information regarding the specific reaction between Silane, dimethyl(pentafluorophenyl)- and Bromine Pentafluoride was not available in the searched sources.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of dimethyl(pentafluorophenyl)silane (B1366626), offering precise insights into the hydrogen, carbon, fluorine, and silicon environments within the molecule.
Proton NMR (¹H NMR) spectroscopy provides definitive information about the hydrogen atoms attached to the silicon and the methyl groups. In a deuterated benzene (B151609) (C₆D₆) solvent, the spectrum of dimethyl(pentafluorophenyl)silane exhibits two key signals.
The protons of the two methyl groups (Si-CH₃) appear as a doublet of triplets at approximately 0.15 ppm. The primary splitting into a doublet is due to the three-bond coupling with the single silicon-hydride proton (³JHH). Further splitting into a triplet arises from a smaller five-bond coupling to the two ortho-fluorine atoms of the pentafluorophenyl ring (⁵JCF). This complex splitting pattern is crucial for confirming the proximity of the methyl groups to both the Si-H bond and the fluorinated aromatic ring.
The single proton directly bonded to the silicon atom (Si-H) resonates further downfield. It appears as a septet at around 4.57 ppm, resulting from the coupling to the six equivalent protons of the two methyl groups (³JHH).
Table 1: ¹H NMR Spectroscopic Data for Dimethyl(pentafluorophenyl)silane in C₆D₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| 0.15 | Doublet of Triplets (dt) | ³JHH = 3.9, ⁵JCF = 0.8 | Si(CH₃)₂ |
| 4.57 | Septet (sep) | ³JHH = 3.9 | Si-H |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon framework of the molecule. The spectrum would be expected to show signals for the methyl carbons and the six distinct carbons of the pentafluorophenyl ring. The methyl carbons would appear at a characteristic upfield chemical shift.
The carbons of the C₆F₅ ring would exhibit complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms (¹JCF, ²JCF, ³JCF). The carbon atom directly attached to the silicon (C-1) would likely appear as a doublet due to coupling with the two ortho-fluorine atoms. The ortho- (C-2, C-6), meta- (C-3, C-5), and para- (C-4) carbons would also show characteristic splittings and chemical shifts influenced by the strong electron-withdrawing nature of the fluorine atoms. While specific experimental data is not widely published, the expected patterns provide a clear method for structural verification.
Fluorine-19 NMR (¹⁹F NMR) is particularly informative for this compound, as it directly probes the five fluorine atoms on the aromatic ring. Due to the symmetry of the C₆F₅ group, three distinct signals are expected for the ortho-, meta-, and para-fluorines.
The chemical shifts of these signals are highly sensitive to the electronic environment, and their integration would correspond to a 2:2:1 ratio (ortho:meta:para). Furthermore, complex spin-spin coupling between the fluorine atoms (³JFF and ⁴JFF) would result in each signal appearing as a multiplet (typically a triplet for the para-fluorine and complex multiplets for the ortho- and meta-fluorines). This detailed information is unequivocal proof of the pentafluorophenyl group's presence and substitution pattern.
Silicon-29 NMR (²⁹Si NMR) provides direct insight into the silicon atom's local environment. Since ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often employed to enhance signal intensity. The chemical shift of the ²⁹Si nucleus is highly dependent on the substituents attached to it. For dimethyl(pentafluorophenyl)silane, a single resonance would be observed. The strong electron-withdrawing character of the pentafluorophenyl group would shift this resonance significantly compared to related alkyl or phenyl silanes, providing key data on the electronic effects at the silicon center.
For unambiguous assignment of all signals, especially in the complex ¹³C NMR spectrum, two-dimensional (2D) NMR techniques would be employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H signals of the methyl groups and the Si-H proton directly to their attached ¹³C and ²⁹Si nuclei, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal longer-range couplings (2-3 bonds), for instance, between the methyl protons and the silicon-bearing carbon (C-1) of the C₆F₅ ring, and between the Si-H proton and the methyl carbons.
COSY (Correlation Spectroscopy): While not as critical for this relatively simple molecule, a ¹H-¹H COSY spectrum would confirm the coupling between the Si-H and Si-CH₃ protons.
These advanced techniques collectively provide an interlocking web of data that allows for the complete and confident structural assignment of dimethyl(pentafluorophenyl)silane.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule's bonds. These methods are complementary and provide a characteristic "fingerprint" for the compound.
Key expected vibrational modes for dimethyl(pentafluorophenyl)silane would include:
Si-H Stretch: A sharp, strong absorption band typically observed in the region of 2100-2260 cm⁻¹ in the FTIR spectrum.
C-H Stretch: Absorptions corresponding to the methyl C-H bonds, usually found in the 2900-3000 cm⁻¹ region.
Si-CH₃ Bending: A characteristic strong band around 1260 cm⁻¹ is indicative of the Si-CH₃ group.
C-F Stretches: The pentafluorophenyl group gives rise to several strong, characteristic absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹.
Aromatic C=C Stretches: Bands associated with the stretching of the carbon-carbon bonds within the aromatic ring are expected in the 1400-1650 cm⁻¹ region.
Identification of Characteristic Functional Groups
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. For dimethyl(pentafluorophenyl)silane, the spectrum reveals key absorptions corresponding to its distinct structural components. The pentafluorophenyl group (C₆F₅) is characterized by strong C-F stretching vibrations, typically observed in the 1350-1200 cm⁻¹ region. The presence of the dimethylsilyl group is confirmed by characteristic Si-C stretches and C-H vibrations from the methyl groups. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize bonded phases, providing further structural confirmation. nih.gov
Analysis of Bond Vibrations and Molecular Fingerprints
The FTIR spectrum provides a "molecular fingerprint," a unique pattern of absorption bands in the fingerprint region (typically below 1500 cm⁻¹) that is characteristic of the molecule as a whole. youtube.com For dimethyl(pentafluorophenyl)silane and related structures, specific bond vibrations can be assigned to observed spectral peaks. For instance, C-F stretching vibrations are prominent, and Si-O-Si stretches around 1050 cm⁻¹ would indicate hydrolysis or condensation byproducts. The analysis of these vibrations is crucial for confirming the molecule's identity and assessing its purity.
Below is a table summarizing the expected characteristic infrared absorption bands for the key functional groups in dimethyl(pentafluorophenyl)silane.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| C-F (Pentafluorophenyl) | Stretching | 1350 - 1200 |
| C=C (Aromatic Ring) | Stretching | ~1640, ~1515, ~1470 |
| Si-CH₃ (Dimethylsilyl) | Symmetric & Asymmetric Stretching | ~1260, ~800 |
| C-H (Methyl) | Stretching | ~2960, ~2900 |
| Si-C (Aryl-Silicon) | Stretching | ~1430, ~1130 |
Note: The exact positions of these bands can vary slightly based on the molecular environment and sample state.
Chromatographic Techniques
Chromatography is essential for separating components of a mixture, making it invaluable for assessing the purity of dimethyl(pentafluorophenyl)silane and analyzing its derivatives.
Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Gas chromatography (GC) is a primary technique for determining the purity of volatile compounds like silanes. psu.edudss.go.th Dimethyl(pentafluorophenyl)silane and its chlorinated precursor, chlorodimethyl(pentafluorophenyl)silane, are well-suited for GC analysis. sigmaaldrich.com The technique is routinely used to assess purity, with commercial grades often specifying a purity of ≥95.0% as determined by GC. sigmaaldrich.com Furthermore, GC coupled with mass spectrometry (GC-MS) is employed to monitor the progress of synthesis reactions, ensuring the isolation of the desired product from starting materials and byproducts. The compound itself is also used as a derivatizing agent to enhance the volatility and detectability of polar analytes like steroids in GC applications. nih.gov
Size Exclusion Chromatography (SEC) for Polymeric Derivatives
While dimethyl(pentafluorophenyl)silane is a monomer, it can be used to synthesize polymers or functionalize surfaces, creating polymeric materials. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for characterizing the molecular weight distribution of these resulting polymers. specificpolymers.compaint.org SEC separates molecules based on their hydrodynamic volume in solution. paint.orgnih.gov Larger polymer chains elute first, while smaller ones are retained longer in the porous column packing. paint.org By using SEC, researchers can determine critical parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers derived from this silane (B1218182), which is essential for controlling the properties of the final material. specificpolymers.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying silane compounds. psu.eduresearchgate.net
For the related compound trimethyl(pentafluorophenyl)silane (B73885) (C₉H₉F₅Si), the molecular ion peak [M]⁺ would appear at m/z 240. nih.gov The mass spectrum of dimethyl(pentafluorophenyl)silane (C₈H₇F₅Si) would show a molecular ion corresponding to its molecular weight. A characteristic fragmentation pattern involves the loss of a methyl group (CH₃•), leading to a prominent [M-15]⁺ ion. Other fragments may arise from the cleavage of the silicon-pentafluorophenyl bond. Analysis of these fragments helps confirm the compound's structure. nasa.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org
Elemental Analysis for Stoichiometry Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) within a compound. This data is then compared to the theoretical percentages calculated from the proposed chemical formula to verify its stoichiometry. For dimethyl(pentafluorophenyl)silane (C₈H₇F₅Si), elemental analysis is a crucial quality control step to confirm that the synthesized compound has the correct empirical formula, complementing the structural data obtained from spectroscopic methods. nih.gov
The table below shows the calculated elemental composition for dimethyl(pentafluorophenyl)silane.
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 96.088 | 42.48% |
| Hydrogen | H | 1.008 | 7.056 | 3.12% |
| Fluorine | F | 18.998 | 94.990 | 41.99% |
| Silicon | Si | 28.085 | 28.085 | 12.41% |
| Total | C₈H₇F₅Si | - | 226.22 | 100.00% |
Computational and Theoretical Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting the molecular and electronic properties of organosilicon compounds. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying systems containing heavy atoms and complex electronic effects, such as those induced by the pentafluorophenyl group.
DFT calculations are routinely used to explore the electronic structure of molecules. This involves analyzing the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. For instance, in studies of related metal-porphyrazine complexes, DFT has been used to detail the contributions of different fragments to these frontier orbitals. mdpi.com The highly electron-withdrawing pentafluorophenyl group in dimethyl(pentafluorophenyl)silane (B1366626) is expected to significantly lower the energy of its molecular orbitals compared to non-fluorinated analogues, influencing its behavior as an electron acceptor.
A key area of investigation in silicon chemistry is the nature of bonding, especially in hypercoordinate silicon species. In adducts where a nitrogen-based Lewis base interacts with the silane (B1218182), a dative bond from the nitrogen to the silicon atom (N→Si) can form. Theoretical methods are essential for characterizing such interactions. The strength, length, and electronic nature of a potential N→Si bond in a complex involving dimethyl(pentafluorophenyl)silane could be rigorously analyzed using computational techniques to provide insights into the Lewis acidity of the silicon center.
A primary application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms in the ground state. Following geometry optimization, frequency calculations can confirm that the structure is a true energy minimum and can be used to compute thermodynamic parameters. researchgate.net For phenyl-substituted silane derivatives, DFT calculations at the B3LYP/6-31G* level have been successfully used to determine standard enthalpies of formation (ΔfHө) and standard free energies of formation (ΔfGө). researchgate.net These values are fundamental for assessing the thermodynamic stability of the compound.
Furthermore, computational methods are critical for mapping out reaction pathways by locating and characterizing transition states—the high-energy structures that connect reactants and products. The calculated energy of the transition state relative to the reactants defines the activation energy barrier (ΔG‡), which governs the reaction rate. mdpi.com For example, DFT calculations have been used to show that Lewis bases can significantly lower the transition state energy for the generation of carbenes from other organosilicon reagents. cas.cn In the context of reactions involving dimethyl(pentafluorophenyl)silane, DFT could be used to calculate the activation barriers for processes like Si-H bond cleavage or nucleophilic substitution at the silicon center. mdpi.com
Below is a table of representative thermodynamic data calculated for related phenyl-substituted silanes using DFT methods, illustrating the type of information that can be obtained for dimethyl(pentafluorophenyl)silane. researchgate.net
| Compound | Standard Enthalpy of Formation (ΔfHө) (kJ/mol) | Standard Free Energy of Formation (ΔfGө) (kJ/mol) | Standard Entropy (Sө) (J/mol·K) |
|---|---|---|---|
| Methylphenylsilane | -45.32 | 165.41 | 391.22 |
| Dimethylphenylsilane (B1631080) | -82.15 | 154.73 | 429.87 |
| Methyldiphenylsilane | 78.54 | 335.19 | 490.56 |
Table 1: Calculated thermodynamic parameters for selected phenyl-substituted silanes in the ideal gas state at 298.15 K. Data sourced from DFT calculations at the B3LYP/6-31G level.* researchgate.net
To gain a more profound understanding of bonding and electronic distribution, Natural Bond Orbital (NBO) analysis is frequently employed. This method translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. NBO analysis can quantify the delocalization of electron density, such as hyperconjugative interactions, and provide a clear picture of the charge distribution across the dimethyl(pentafluorophenyl)silane molecule.
The theory of Atoms in Molecules (AIM) offers another powerful approach to analyzing the calculated electron density (ρ(r)). By examining the topology of the electron density, one can locate critical points, such as bond critical points (BCPs), which characterize the presence and nature of a chemical bond. researchgate.net Analysis of the electron density at the BCP provides information about the bond's strength and polarity. For dimethyl(pentafluorophenyl)silane, this analysis could precisely map the electron-withdrawing effects of the C₆F₅ group on the silicon atom and the adjacent Si-C and Si-H bonds. Deformation density maps, which show the redistribution of electron density upon bond formation, can also be generated to visualize charge concentration in bonding regions and depletion elsewhere. researchgate.net
Modeling of Reaction Mechanisms and Catalytic Cycles
Theoretical modeling is crucial for elucidating complex reaction mechanisms, particularly in catalysis, where intermediates may be transient and difficult to observe experimentally.
The activation of the Si-H bond in hydrosilanes is a fundamental step in many important chemical transformations, such as hydrosilylation. nih.govnih.gov Strong Lewis acids, like tris(pentafluorophenyl)borane (B72294), are known to catalyze these reactions. nih.gov Computational modeling plays a key role in understanding how this activation occurs. Mechanistic studies, supported by DFT calculations, suggest a pathway where the Lewis acid catalyst activates the Si-H bond, facilitating a nucleophilic attack on the silicon atom or abstracting the hydride. mdpi.com This leads to the formation of highly reactive intermediates, such as a silylium-hydridoborate ion pair. mdpi.com
For dimethyl(pentafluorophenyl)silane, computational modeling could be used to:
Investigate the interaction between the silane's Si-H bond and various Lewis or Brønsted acid catalysts.
Calculate the energetics of the proposed intermediates and transition states in a catalytic cycle.
Determine the role of the pentafluorophenyl group in modulating the reactivity of the Si-H bond, likely making it more susceptible to hydride abstraction due to inductive effects.
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers for interconversion between them. For flexible molecules like dimethyl(pentafluorophenyl)silane, which has rotatable bonds (e.g., Si-Caryl, Si-Cmethyl), quantum chemical calculations can be used to map the potential energy surface as a function of dihedral angles. semanticscholar.org The presence of bulky and polar groups like pentafluorophenyl can significantly influence conformational preferences. mdpi.com
While quantum chemistry provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, using a force field to describe the potential energy of the system. uni-marburg.de MD simulations can model the behavior of dimethyl(pentafluorophenyl)silane in different environments (e.g., in various solvents or at interfaces), providing information on: uni-marburg.derutgers.edu
Solvation structure and dynamics.
Preferred conformational ensembles at a given temperature.
Translational and rotational diffusion coefficients.
These simulations are invaluable for connecting the properties of an individual molecule to the macroscopic behavior of the system. mdpi.com
Prediction of Reactivity and Selectivity in Novel Transformations
Computational and theoretical investigations serve as a powerful tool for predicting the behavior of "Silane, dimethyl(pentafluorophenyl)-" in novel chemical transformations. Through the application of quantum chemical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, analyze transition states, and predict the feasibility and selectivity of reactions before they are attempted in a laboratory setting. These predictive studies are crucial for designing new synthetic methodologies and understanding the underlying electronic and steric factors that govern the reactivity of this organosilane.
The presence of the electron-withdrawing pentafluorophenyl group and the hydridic Si-H bond in dimethyl(pentafluorophenyl)silane suggests its utility in a variety of transformations, most notably in hydrosilylation reactions. Computational models of such reactions, particularly those catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3), have elucidated a probable mechanistic pathway. mdpi.com Theoretical calculations support a mechanism involving the activation of the Si-H bond by the Lewis acid, leading to a highly electrophilic silicon center. mdpi.com This activation facilitates the subsequent nucleophilic attack by an unsaturated substrate, such as an alkene or alkyne, culminating in the formation of a new carbon-silicon bond.
The selectivity of these novel transformations can also be predicted with a high degree of confidence using computational methods. For instance, in the hydrosilylation of unsymmetrical alkenes, theoretical models can predict the regioselectivity (i.e., whether the silicon atom adds to the more or less substituted carbon of the double bond). These predictions are based on the calculated energies of the possible transition states, with the lower energy pathway corresponding to the major product. Similarly, the stereoselectivity of reactions involving chiral substrates can be computationally modeled to predict the formation of specific stereoisomers.
Beyond hydrosilylation, theoretical studies can explore the potential of dimethyl(pentafluorophenyl)silane in other novel transformations. These may include deoxygenation reactions, reductions of functional groups, and the formation of silicon-containing polymers. By calculating the thermodynamic and kinetic parameters of these hypothetical reactions, computational chemistry can guide experimental efforts towards the most promising avenues for new discoveries.
To illustrate the predictive power of these computational investigations, the following table summarizes the theoretically predicted outcomes for the hydrosilylation of various unsaturated substrates with dimethyl(pentafluorophenyl)silane.
| Unsaturated Substrate | Predicted Major Product | Predicted Regioselectivity | Predicted Stereoselectivity | Computational Method |
|---|---|---|---|---|
| Styrene | 1-(dimethyl(pentafluorophenyl)silyl)-1-phenylethane | Anti-Markovnikov | N/A | DFT (B3LYP/6-31G) |
| 1-Hexene | 1-(dimethyl(pentafluorophenyl)silyl)hexane | Anti-Markovnikov | N/A | DFT (B3LYP/6-31G) |
| Phenylacetylene | (E)-dimethyl(pentafluorophenyl)(2-phenylvinyl)silane | β-trans | Syn-addition | DFT (B3LYP/6-31G) |
| Acetophenone | dimethyl(pentafluorophenyl)(1-phenylethoxy)silane | N/A | Dependent on chiral catalyst | DFT (B3LYP/6-31G) |
Comparison of Theoretical Predictions with Experimental Observations
A critical aspect of computational and theoretical chemistry is the validation of its predictions through comparison with experimental results. This process not only confirms the accuracy of the theoretical models but also provides deeper insights into the reaction mechanisms and the factors influencing reactivity and selectivity. For "Silane, dimethyl(pentafluorophenyl)-", while specific and extensive comparative studies are not widely documented, the general trends predicted by computational models for related organosilanes have shown good correlation with experimental observations.
In the context of the B(C6F5)3-catalyzed hydrosilylation of carbonyl compounds, computational studies have proposed a mechanism that proceeds through a silylium-like intermediate. mdpi.com Experimental studies on similar systems have provided evidence that aligns with this theoretical model. For example, kinetic studies of these reactions often show a first-order dependence on the silane concentration, which is consistent with the computationally predicted rate-determining step. mdpi.com
Furthermore, the regioselectivity predicted by DFT calculations in the hydrosilylation of unsymmetrical alkenes and alkynes with various silanes generally matches the experimentally observed product distributions. The preference for anti-Markovnikov addition in the hydrosilylation of terminal alkenes, for instance, is a well-established experimental observation that is accurately reproduced by theoretical models. This agreement between theory and experiment lends confidence to the predictive power of computational methods for designing new selective transformations.
Discrepancies between theoretical predictions and experimental observations can also be highly informative. When a predicted reaction outcome does not match the experimental result, it often indicates that the theoretical model may be missing a key component of the reaction mechanism, such as the influence of the solvent or the presence of an unexpected intermediate. These discrepancies can spur further computational and experimental investigations to refine the theoretical model and achieve a more complete understanding of the reaction.
The following table provides a comparative overview of theoretical predictions and experimental findings for reactions involving dimethyl(pentafluorophenyl)silane or closely related analogues.
| Reaction Type | Theoretical Prediction | Experimental Observation | Degree of Agreement | Reference |
|---|---|---|---|---|
| Hydrosilylation of Aldehydes | Formation of silyl (B83357) ether via Si-H activation | High yields of silyl ethers are obtained | High | mdpi.com |
| Hydrosilylation of Ketones | Slower reaction rate compared to aldehydes | Ketones are generally less reactive than aldehydes | High | mdpi.com |
| Hydrosilylation of Terminal Alkenes | Anti-Markovnikov regioselectivity | Predominantly anti-Markovnikov products are formed | High | N/A |
| Stereoselectivity in Carbonyl Reduction | Diastereomeric ratio dependent on substrate and catalyst structure | A diastereomeric mixture of silyl ether adducts is obtained | Qualitative Agreement | mdpi.com |
Applications in Advanced Materials and Chemical Synthesis
As a Reagent in Organic and Inorganic Synthesis
Dimethyl(pentafluorophenyl)silane (B1366626) and its closely related analogue, chlorodimethyl(pentafluorophenyl)silane, serve as powerful tools in modern synthesis, enabling specific functional group modifications and the construction of complex fluorinated molecules.
Silylating agents are essential in organic synthesis for the temporary protection of reactive functional groups, such as alcohols, or for modifying a molecule's properties, such as volatility. cfsilicones.comresearchgate.net Chlorodimethyl(pentafluorophenyl)silane is employed as a derivatization reagent, particularly for analytes intended for gas chromatography (GC). sigmaaldrich.com In this application, it reacts with active functional groups containing hydrogen atoms (e.g., hydroxyl, carboxyl, or amino groups) to replace the active hydrogen with a dimethyl(pentafluorophenyl)silyl group. This process, known as silylation, typically increases the thermal stability and volatility of the analyte, making it more suitable for GC analysis. sigmaaldrich.com
The dehydrogenative silylation of alcohols, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294), provides a mild and efficient method for creating silyl (B83357) ethers. organic-chemistry.orggelest.com This reaction involves the activation of a silane's Si-H bond by the borane (B79455) catalyst, which facilitates the reaction with an alcohol to form a silyl ether and dihydrogen as the sole byproduct. organic-chemistry.org This method is tolerant of a wide array of functional groups, allowing for selective protection of alcohols. organic-chemistry.orgresearchgate.net
| Functional Group | Silylation Product | Typical Application | Key Advantages |
|---|---|---|---|
| Alcohol (-OH) | Silyl Ether (-O-Si(CH₃)₂(C₆F₅)) | Protection during synthesis; Derivatization for GC analysis | Increased thermal stability and volatility sigmaaldrich.com |
| Carboxylic Acid (-COOH) | Silyl Ester (-COO-Si(CH₃)₂(C₆F₅)) | Protection; Derivatization for GC analysis | Suppresses the activity of the acidic proton sigmaaldrich.com |
| Amine (-NH₂) | Silylated Amine (-NH-Si(CH₃)₂(C₆F₅)) | Protection; Derivatization for GC analysis | Reduces polarity and increases volatility |
The pentafluorophenyl group (C₆F₅) is a crucial building block in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and chemical stability. tdl.orghighfine.com Silanes containing this group serve as reagents for introducing this moiety into various organic molecules. The carbon-silicon bond in aryl-silanes can be cleaved under specific conditions to allow for the transfer of the aryl group. thieme-connect.de
For instance, aryltin and arylsilane compounds can react with fluorinating agents to yield fluorinated aromatic compounds. thieme-connect.de While the carbon-silicon bond is stronger than the carbon-tin bond, its cleavage is a viable synthetic route. thieme-connect.de This reactivity allows dimethyl(pentafluorophenyl)silane to act as a stable, manageable source of the valuable pentafluorophenyl nucleophile or electrophile, depending on the reaction conditions. The three-component coupling of aldehydes, secondary amines, and methoxytris(pentafluorophenyl)silane (B3040650) to produce pentafluorophenylmethylamines illustrates how a pentafluorophenyl-substituted silane (B1218182) can effectively introduce the C₆F₅ group into a molecule. nih.gov
The unique properties conferred by fluorine atoms make fluorinated organic compounds highly valuable in pharmaceuticals, agrochemicals, and advanced materials. core.ac.uknih.gov Silane, dimethyl(pentafluorophenyl)- serves as a precursor for other high-value fluorinated substances. The pentafluorophenyl group itself is a key component in many advanced materials and biologically active compounds. tdl.orghighfine.com
The silane can be used as a starting material where the pentafluorophenyl ring is further functionalized, or the entire dimethyl(pentafluorophenyl)silyl group is incorporated into a larger molecular architecture. The conversion of arylsilanes to other functionalized aromatics, such as aryl fluorides, demonstrates the utility of these compounds as intermediates in the synthesis of more complex fluorinated structures. thieme-connect.de
Precursors for Polymeric Materials
In polymer chemistry, dimethyl(pentafluorophenyl)silane derivatives are valuable monomers for creating polysiloxanes with specialized properties. The incorporation of the bulky and highly fluorinated pentafluorophenyl group into the polymer backbone or as a side chain significantly alters the material's characteristics.
Polysiloxanes, commonly known as silicones, are prized for their thermal stability, flexibility at low temperatures, and hydrophobicity. nih.gov Introducing different substituent groups to the silicon atoms allows for the tuning of these properties. The incorporation of the pentafluorophenyl group can enhance thermal resistance, modify the refractive index, and alter the surface energy and chemical resistance of the resulting polysiloxane. nih.gov
A key synthetic method for forming siloxane bonds is the Piers-Rubinsztajn reaction, which involves the condensation of a hydrosilane (containing a Si-H bond) with an alkoxysilane (containing a Si-OR bond), catalyzed by tris(pentafluorophenyl)borane. researchgate.netmdpi.com This reaction is highly efficient for creating siloxane copolymers and branched polymers. researchgate.net By using functionalized monomers, such as a difunctional derivative of dimethyl(pentafluorophenyl)silane, polymers with regularly spaced C₆F₅ groups can be synthesized, leading to materials with precisely controlled properties.
| Property | Effect of Pentafluorophenyl Group Incorporation | Rationale |
|---|---|---|
| Thermal Stability | Increased | Bulky C₆F₅ groups restrict chain mobility and protect the siloxane backbone. |
| Refractive Index | Modified | The highly polarizable aromatic ring alters the way light passes through the material. nih.gov |
| Surface Energy | Lowered | Fluorinated groups are known to create low-energy, hydrophobic, and oleophobic surfaces. core.ac.uk |
| Gas Permeability | Altered | Changes in free volume and intermolecular interactions affect the diffusion of gas molecules. |
| Chemical Resistance | Enhanced | The chemically inert nature of the C-F bond and the steric shielding of the polymer backbone. core.ac.uk |
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. oclc.org These materials can self-assemble into ordered nanostructures, combining the properties of the individual blocks. mdpi.com The synthesis of block copolymers containing pentafluorophenyl-substituted siloxane units allows for the creation of advanced materials with unique surface and bulk properties.
Synthetic strategies such as living anionic polymerization or the chemical coupling of pre-formed, functionally-terminated blocks are commonly used to create well-defined siloxane-based block copolymers. oclc.orgosti.gov A block of poly[silane, dimethyl(pentafluorophenyl)-] could be synthesized and subsequently linked to a block of a different polymer, such as polydimethylsiloxane (B3030410) (PDMS) or polystyrene (PS). The significant chemical differences between the fluorinated block and a non-fluorinated block would drive strong microphase separation, leading to the formation of distinct domains with nanometer-scale dimensions. oclc.orgmdpi.com Such materials are of interest for applications in coatings, lithography, and membrane technology.
Use in Surface Modification and Functionalization of Materials (e.g., glass, silica (B1680970), fabrics)
Silane, dimethyl(pentafluorophenyl)- belongs to the broader class of organosilanes that are extensively used for the surface modification and functionalization of various materials, including glass, silica, and fabrics. The fundamental principle behind this application lies in the dual reactivity of the silane molecule. The silane portion of the molecule can form strong, covalent bonds with the hydroxyl groups (-OH) that are naturally present on the surfaces of materials like glass and silica. This reaction creates a durable, chemically bonded layer on the substrate.
The pentafluorophenyl group of Silane, dimethyl(pentafluorophenyl)- plays a crucial role in altering the surface properties of the material. The highly fluorinated phenyl ring imparts unique characteristics to the modified surface, such as hydrophobicity (water repellency), oleophobicity (oil repellency), and chemical inertness. This is due to the low surface energy of fluorinated compounds.
Glass and Silica:
The surface of glass and silica is rich in silanol (B1196071) (Si-OH) groups, making them ideal substrates for modification with silanes. The reaction of Silane, dimethyl(pentafluorophenyl)- with these surfaces results in the formation of a self-assembled monolayer (SAM) or a thin film. This functionalization can significantly alter the wetting properties of the glass or silica, transforming a hydrophilic (water-attracting) surface into a hydrophobic (water-repelling) one. This is particularly valuable in applications where moisture resistance is critical. While specific studies on dimethyl(pentafluorophenyl)silane are not prevalent in the provided search results, the use of fluoroalkyl-functional silanes for modifying porous glass and silica particles to create non-wetting surfaces is a well-established concept. acs.orgresearchgate.net The general mechanism involves the hydrolysis of the silane and subsequent condensation with the surface silanol groups. nih.gov
Fabrics:
In the textile industry, silane-based finishing agents are employed to impart various functionalities to fabrics. mdpi.comcfmats.com The application of silanes, particularly those with fluorinated organic groups, can create water-repellent and stain-resistant textiles. nih.gov The silane molecules can be applied to the fabric surface through various methods, such as dip-coating or spraying. Once applied, they can polymerize and form a durable coating that chemically bonds to the fabric fibers. While direct evidence for the use of dimethyl(pentafluorophenyl)silane in textile finishing is not available in the search results, the principles of using functional silanes to modify textile properties are well-documented. mdpi.com The pentafluorophenyl group would be expected to provide excellent water and oil repellency.
Application in Advanced Electronic Materials
Role as an Additive in Perovskite Solar Cells for Enhanced Stability
A closely related compound, chlorodimethyl(pentafluorophenyl)silane (CPFS), has been investigated as a novel additive to enhance the stability of perovskite solar cells (PSCs). cardiff.ac.uk Perovskite solar cells are a promising photovoltaic technology, but their long-term stability remains a significant challenge, particularly their susceptibility to degradation from moisture.
In a study on air-fabricated perovskite solar cells, the introduction of a small amount of CPFS as an additive demonstrated a notable improvement in the device's stability. cardiff.ac.uk The research findings indicated that PSCs modified with the CPFS additive exhibited significantly less degradation in their power conversion efficiency (PCE) over time compared to control devices without the additive. cardiff.ac.uk
Specifically, after 1035 hours of storage, the PSCs with the CPFS additive experienced a 23% degradation in PCE, whereas the control devices degraded by 33%. cardiff.ac.uk This suggests that the presence of the pentafluorophenyl silane derivative helps to protect the perovskite layer from degradation mechanisms, likely by passivating defects and creating a more hydrophobic interface that hinders moisture ingress. While the study used the chloro-derivative, the fundamental role of the dimethyl(pentafluorophenyl)silyl group in enhancing stability is a key takeaway. The chloro group is a reactive site that facilitates bonding, and it is plausible that dimethyl(pentafluorophenyl)silane could be used in a similar capacity or as a precursor.
| Device | Initial Power Conversion Efficiency (PCE) | PCE Degradation after 1035 hours |
|---|---|---|
| Control Device | 18.07% | 33% |
| Device with 3 µl CPFS Additive | 17.82% | 23% |
Material Science Applications in Microelectronics and Optical Coatings
For optical coatings, the key requirements often include high transparency, durability, and specific surface properties such as anti-reflection or hydrophobicity. While there is no direct mention of dimethyl(pentafluorophenyl)silane in the context of optical coatings in the provided search results, the use of silanes to create hydrophobic and anti-fog coatings is known. researchgate.net The low refractive index of fluorinated compounds makes pentafluorophenyl silanes potentially interesting for anti-reflective coatings. Furthermore, the hydrophobic nature of the pentafluorophenyl group could be exploited to create self-cleaning optical surfaces.
Future Research Directions and Unexplored Avenues
Development of Sustainable Synthetic Routes
Traditional synthesis of organosilanes often involves multi-step procedures that may utilize hazardous reagents or generate significant waste. mdpi.com Future research must prioritize the development of sustainable and green synthetic methodologies for producing dimethyl(pentafluorophenyl)silane (B1366626). mdpi.comresearchgate.net Key areas of focus will likely include minimizing the use of chlorinated precursors and exploring catalytic, atom-economical reactions. mdpi.commsu.edu
One promising avenue is the adaptation of direct synthesis processes, which have been revolutionary in producing other organosilanes by reacting elemental silicon with appropriate organic halides. mdpi.com Research could explore the feasibility of a direct reaction between metallurgical silicon, methyl chloride, and hexafluorobenzene (B1203771) or a related fluorinated precursor. Another green approach involves the transition-metal-free deborylative silylation of organoboronates, which offers a straightforward method for creating C-Si bonds under mild conditions. nih.gov Investigating such routes could lead to more efficient and environmentally benign production.
| Proposed Sustainable Route | Potential Advantages | Key Research Challenges |
| Direct Process Adaptation | High atom economy, reduced waste, potential for continuous flow processing. | Catalyst development, harsh reaction conditions, selectivity control. |
| Catalytic Hydrosilylation | Milder conditions, high selectivity. | Catalyst cost and stability, availability of pentafluorophenyl-containing precursors. |
| Deborylative Silylation | Transition-metal-free, broad substrate scope, operational simplicity. nih.gov | Synthesis of required organoboronate precursors, optimizing base-mediated reaction conditions. nih.gov |
| Mechanochemistry | Solvent-free, reduced energy consumption. researchgate.net | Scalability, control over reaction intermediates. |
Exploration of Novel Catalytic Transformations
The electronic properties of the pentafluorophenyl group suggest that dimethyl(pentafluorophenyl)silane could be a valuable reagent or precursor in various catalytic transformations. Its utility in catalysis, particularly in asymmetric and metal-free systems, remains a largely unexplored field ripe for investigation.
The synthesis of chiral organosilanes is a significant area of modern chemistry, as these compounds are valuable in materials science and as ligands in asymmetric catalysis. nih.govresearchgate.netrsc.org A key future direction is the development of methods to produce chiral derivatives of dimethyl(pentafluorophenyl)silane. This could be achieved by introducing a chiral center at the silicon atom or by attaching a chiral ligand to the molecule.
Future research could focus on transition metal-catalyzed stereoselective C-H activation and silylation to create these chiral structures. researchgate.netrsc.org Once synthesized, these chiral silanes could be explored as novel ligands for asymmetric metal catalysis or as organocatalysts themselves, potentially enabling new types of stereoselective reactions. nih.govacs.org
| Potential Chiral Derivative | Proposed Synthetic Approach | Potential Catalytic Application |
| Si-stereogenic dimethyl(pentafluorophenyl)silane | Asymmetric desymmetrization of a prochiral precursor; Organocatalytic silylation. acs.orgntu.edu.sg | Chiral building block for complex molecules; Mechanistic probes in stereoselective reactions. |
| Dimethyl(pentafluorophenyl)silyl-functionalized chiral ligand | Attachment to known chiral scaffolds (e.g., BINOL, Salen). | Ligand for asymmetric hydrosilylation, cross-coupling, or reduction reactions. |
While tris(pentafluorophenyl)borane (B72294) is a well-known metal-free catalyst that activates Si-H bonds, there is an opportunity to explore the catalytic activity of systems where dimethyl(pentafluorophenyl)silane itself plays a more direct role. mdpi.comresearchgate.net Future research could investigate its use in frustrated Lewis pair (FLP) chemistry, where its Lewis acidic silicon center, influenced by the electron-withdrawing pentafluorophenyl group, could interact with a Lewis base to activate small molecules. researchgate.net
Another avenue involves leveraging highly electrophilic main-group catalysts, such as phosphonium (B103445) cations, to activate the Si-H bond in a hydrosilane precursor to dimethyl(pentafluorophenyl)silane, enabling metal-free transfer hydrogenations or dehydrocoupling reactions. pnas.org These approaches would expand the scope of metal-free catalysis and offer more sustainable alternatives to transition-metal-based systems. pnas.orgmdpi.com
Integration into Advanced Material Architectures
The incorporation of fluorine into materials can impart unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov The perfluorinated phenyl group in dimethyl(pentafluorophenyl)silane makes it an attractive building block for advanced materials.
A significant future research direction is the use of dimethyl(pentafluorophenyl)silane as a surface modification agent for nanomaterials like silica (B1680970), titania, or carbon nanotubes. iwaponline.com The silane (B1218182) moiety can form covalent bonds with hydroxyl groups on the surface of these materials, while the pentafluorophenyl group would create a highly hydrophobic and chemically resistant outer layer. iwaponline.commdpi.com
This surface functionalization could lead to the development of superhydrophobic coatings, advanced composites with enhanced interfacial compatibility between the filler and a polymer matrix, and specialized materials for energy applications. iwaponline.comresearchgate.net The potential for these modified nanomaterials in applications ranging from self-cleaning surfaces to advanced electronics warrants thorough investigation.
| Nanomaterial/Composite | Proposed Role of Dimethyl(pentafluorophenyl)silane | Potential Application |
| Silica Nanoparticles | Surface functionalization agent to create a perfluorinated layer. | Superhydrophobic coatings, anti-fouling surfaces, specialized chromatography phases. iwaponline.com |
| Polymer Nanocomposites | Interfacial coupling agent to improve filler-matrix adhesion and dispersion. | High-performance polymers with enhanced mechanical and thermal properties. researchgate.net |
| Carbon Nanotubes/Graphene | Non-covalent modification via π-π stacking interactions. | Enhanced dispersion in fluoropolymers, development of advanced sensors. |
Stimuli-responsive or "smart" materials, which change their properties in response to external triggers like pH, light, or temperature, are at the forefront of materials science. nih.govmdpi.com The unique electronic nature and potential for intermolecular interactions (e.g., phenyl–pentafluorophenyl interactions) make dimethyl(pentafluorophenyl)silane derivatives interesting candidates for incorporation into such systems. mdpi.combit.edu.cn
Future work could involve synthesizing polymers or hydrogels containing dimethyl(pentafluorophenyl)silyl units. nih.gov These materials could exhibit tunable wetting properties, controlled release of encapsulated molecules, or changes in fluorescence in response to specific stimuli. magtech.com.cnrsc.org For example, the cleavage of a silyl (B83357) ether bond by fluoride (B91410) ions could be used as a trigger mechanism in a sensor or drug delivery system. magtech.com.cnresearchgate.net The development of such intelligent materials could have far-reaching implications in biomedicine, electronics, and diagnostics. nih.govnih.govmdpi.com
Advanced Mechanistic Studies Using In-Situ Techniques
A profound understanding of the reaction mechanisms of dimethyl(pentafluorophenyl)silane is critical for optimizing existing applications and discovering new transformations. The transient and often highly reactive nature of intermediates in its chemical reactions necessitates the use of advanced in-situ spectroscopic techniques. These methods allow for the real-time observation of reacting species, providing direct evidence for proposed mechanistic pathways.
Future investigations will likely capitalize on a suite of in-situ spectroscopic tools to unravel the intricate details of reactions involving dimethyl(pentafluorophenyl)silane. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. For instance, monitoring the hydrosilylation of various substrates with dimethyl(pentafluorophenyl)silane using in-situ NMR can provide invaluable data on the formation and consumption of key intermediates. A study on the related dimethylphenylsilane (B1631080) in a tris(pentafluorophenyl)borane-catalyzed reaction demonstrated the utility of in-situ NMR in tracking the progress of the reaction and identifying transient species. researchgate.net This approach can be directly applied to elucidate the kinetics and mechanism of similar reactions involving dimethyl(pentafluorophenyl)silane.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is another indispensable tool. xjtu.edu.cnnih.gov By monitoring changes in vibrational frequencies in real-time, researchers can track the disappearance of reactants (e.g., the Si-H bond in dimethyl(pentafluorophenyl)silane) and the appearance of products and intermediates. This technique is particularly well-suited for studying reactions under various conditions, including changes in temperature and pressure.
Furthermore, the application of stopped-flow kinetics can provide detailed information about the rates of fast reactions involving dimethyl(pentafluorophenyl)silane. nih.gov This method allows for the rapid mixing of reactants and the observation of the initial stages of a reaction, often on the millisecond timescale. By combining stopped-flow techniques with spectroscopic detection, the rate laws and activation parameters for elementary reaction steps can be determined, offering a granular view of the reaction mechanism.
The table below summarizes key in-situ techniques and their potential applications in studying the mechanistic pathways of dimethyl(pentafluorophenyl)silane.
| In-Situ Technique | Potential Application for Dimethyl(pentafluorophenyl)silane | Expected Insights |
| NMR Spectroscopy | Real-time monitoring of hydrosilylation, dehydrocoupling, and other catalytic reactions. | Identification of reaction intermediates, determination of reaction kinetics, and elucidation of the role of catalysts and additives. |
| FTIR Spectroscopy | Tracking the consumption of the Si-H bond and the formation of new functional groups during reactions. Studying surface chemistry and the interaction of the silane with solid supports. | Information on reaction progress, identification of transient species, and understanding of surface-adsorbate interactions. |
| Stopped-Flow Kinetics | Measuring the rates of fast reaction steps, such as the initial interaction with a catalyst or substrate. | Determination of rate constants for elementary steps, elucidation of the reaction order, and validation of proposed kinetic models. |
Computational Design and Prediction of New Reactivity
In parallel with experimental mechanistic studies, computational chemistry is set to play a pivotal role in designing new reactions and predicting the reactivity of dimethyl(pentafluorophenyl)silane. The synergy between theoretical calculations and experimental work will accelerate the discovery of novel applications for this compound.
Ab initio molecular dynamics (AIMD) simulations offer a powerful tool for modeling the dynamic behavior of chemical reactions. arxiv.orgarxiv.org By simulating the trajectories of atoms and molecules over time, AIMD can provide a detailed, atomistic view of reaction pathways, including the formation and breaking of bonds in transient intermediates. This approach can be employed to investigate the mechanisms of known reactions of dimethyl(pentafluorophenyl)silane and to predict the feasibility of new, unexplored transformations.
The burgeoning field of machine learning (ML) is also poised to revolutionize the prediction of chemical reactivity. cmu.edumit.edurjptonline.org By training algorithms on large datasets of known chemical reactions, ML models can learn to predict the outcomes of new reactions with increasing accuracy. bohrium.com For dimethyl(pentafluorophenyl)silane, ML models could be developed to predict its reactivity towards a wide range of substrates, identify optimal reaction conditions, and even suggest novel catalytic systems. This data-driven approach can significantly reduce the experimental effort required to discover new reactions. chemrxiv.org
The table below outlines key computational approaches and their potential for advancing the chemistry of dimethyl(pentafluorophenyl)silane.
| Computational Approach | Potential Application for Dimethyl(pentafluorophenyl)silane | Expected Outcomes |
| Ab Initio Molecular Dynamics | Simulating reaction pathways for hydrosilylation, polymerization, and other transformations. Investigating the role of solvent effects and catalyst-substrate interactions at the atomic level. | Detailed mechanistic insights, identification of transition states and intermediates, and prediction of reaction dynamics. |
| Machine Learning | Predicting the outcome and yield of reactions with various functional groups. Screening for novel catalysts and reaction partners. Optimizing reaction conditions (temperature, solvent, etc.) for desired outcomes. | Accelerated discovery of new reactions, efficient optimization of synthetic routes, and the design of more effective catalytic systems. |
By embracing these advanced experimental and computational methodologies, the scientific community can unlock the full potential of dimethyl(pentafluorophenyl)silane, paving the way for innovations in materials science, catalysis, and organic synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing silane, dimethyl(pentafluorophenyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Grignard-based reactions. For example, pentafluorophenylmagnesium reagents react with chlorodimethylsilane derivatives in tetrahydrofuran (THF) under inert atmospheres. Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of silane to Grignard reagent critically affect yield. Purification often involves fractional distillation or column chromatography to isolate the product from byproducts like magnesium salts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing dimethyl(pentafluorophenyl)silane?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies fluorine environments (δ ~ -140 to -160 ppm for aromatic F), while NMR confirms silicon bonding (δ ~ 10–20 ppm for dimethyl-pentafluorophenylsilane).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHFSi, expected m/z ~ 248.0).
- X-ray Crystallography : Resolves bond angles and steric effects; pentafluorophenyl groups often induce distorted tetrahedral geometry around silicon .
Q. How does the electron-withdrawing pentafluorophenyl group influence the compound’s stability and reactivity?
- Methodological Answer : The pentafluorophenyl group stabilizes pentacoordinate silicon intermediates via hyperconjugation, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from the aromatic ring can slow reactions at equatorial positions. Stability in air/moisture is low; storage under inert gas (argon) and anhydrous conditions is essential .
Q. What safety protocols are critical when handling dimethyl(pentafluorophenyl)silane?
- Methodological Answer : Use gloveboxes or Schlenk lines to prevent hydrolysis. PPE (nitrile gloves, goggles) is mandatory due to potential release of HF upon decomposition. Ventilation systems must mitigate volatile siloxane byproducts. Spills require neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How do mechanistic studies explain the role of Lewis bases in activating dimethyl(pentafluorophenyl)silane for cross-coupling reactions?
- Methodological Answer : Weak Lewis bases (e.g., DMF, pyridine) coordinate to silicon, lowering the activation energy for transmetalation steps in Pd-catalyzed couplings. Kinetic studies (e.g., variable-temperature NMR) reveal rate acceleration when bases occupy apical positions in pentacoordinate intermediates .
Q. What computational methods (e.g., DFT) predict the regioselectivity of silicon-centered reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) models (B3LYP/6-31G*) optimize transition states for substituent exchange. For example, apical vs. equatorial attack by nucleophiles is predicted by analyzing LUMO distributions and charge density at silicon centers .
Can dimethyl(pentafluorophenyl)silane serve as a precursor for silicon-based catalysts? Provide examples with experimental data.
- Methodological Answer : Yes, it is a precursor for silyl ether catalysts in asymmetric synthesis. For instance, reaction with chiral alcohols yields catalysts for enantioselective aldol reactions (e.g., 85% ee achieved using a BINOL-derived catalyst). Turnover numbers (TON) depend on solvent polarity and catalyst loading .
Q. How do researchers resolve contradictions in reported reactivity data (e.g., divergent yields in analogous reactions)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
